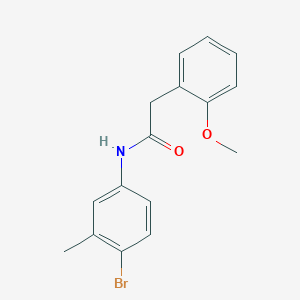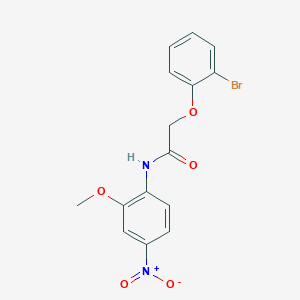![molecular formula C16H14Cl2N2O3S B4906504 N-[(2,4-DICHLOROPHENYL)METHYL]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDE](/img/structure/B4906504.png)
N-[(2,4-DICHLOROPHENYL)METHYL]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-DICHLOROPHENYL)METHYL]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique chemical structure This compound features a dichlorophenyl group, a nitrophenyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-DICHLOROPHENYL)METHYL]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorobenzyl chloride, undergoes a nucleophilic substitution reaction with a suitable amine to form the dichlorophenyl intermediate.
Synthesis of the Nitrobenzyl Sulfide: The nitrobenzyl chloride reacts with a thiol compound under basic conditions to form the nitrobenzyl sulfide.
Coupling Reaction: The final step involves coupling the dichlorophenyl intermediate with the nitrobenzyl sulfide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-DICHLOROPHENYL)METHYL]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, basic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted aromatic compounds
Scientific Research Applications
N-[(2,4-DICHLOROPHENYL)METHYL]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2,4-DICHLOROPHENYL)METHYL]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, the nitro group may participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol-containing proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the nitrophenyl and sulfanylacetamide moieties.
4-Nitrobenzyl Chloride: Contains the nitrophenyl group but lacks the dichlorophenyl and sulfanylacetamide moieties.
Thioacetamide: Contains the sulfanylacetamide moiety but lacks the dichlorophenyl and nitrophenyl groups.
Uniqueness
N-[(2,4-DICHLOROPHENYL)METHYL]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications and interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3S/c17-13-4-3-12(15(18)7-13)8-19-16(21)10-24-9-11-1-5-14(6-2-11)20(22)23/h1-7H,8-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQPYLIINZHLFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B4906428.png)
![8-(1-benzofuran-2-ylmethyl)-3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4906449.png)
![{4-(4-isopropylphenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B4906453.png)
![Methyl 3-[[2-(benzimidazol-1-ylmethyl)-1,3-oxazole-4-carbonyl]amino]propanoate](/img/structure/B4906470.png)

![(5E)-3-(4-chlorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4906478.png)


![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-methoxypropanamide](/img/structure/B4906492.png)
![N~1~-(2,6-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4906496.png)
![6-amino-4-(4-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4906501.png)
![3-Methoxy-4-[3-(2-propan-2-ylphenoxy)propoxy]benzaldehyde](/img/structure/B4906503.png)
![[5-(4-chlorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B4906510.png)
![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4,6-dimethyl-2(1H)-pyrimidinone](/img/structure/B4906512.png)
